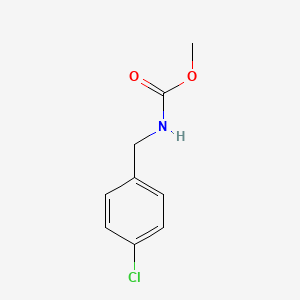

Methyl 4-chlorobenzylcarbamate

Description

Methyl 4-chlorobenzylcarbamate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of carbamate, characterized by the presence of a methyl group, a 4-chlorobenzyl group, and a carbamate functional group

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl N-[(4-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

CONFXLQNTBOPII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorobenzyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures high-quality output.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzylamine and methanol/carbonic acid derivatives:

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acidic (HSO) | HO, H | 4-Cl-C₆H₄-CH₂NH + CO + MeOH | Rapid decomposition |

| Basic (NaOH) | HO, OH | 4-Cl-C₆H₄-CH₂NH + CO + MeOH | Requires heating |

Electrophilic Aromatic Substitution (EAS)

The 4-chlorobenzyl ring participates in EAS reactions. The chloro group acts as a meta-directing deactivator:

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO, HSO | Meta to Cl | 4-Cl-3-NO-C₆H₃-CH₂NHCOMe | 60–70% |

| Sulfonation | SO, HSO | Meta to Cl | 4-Cl-3-SOH-C₆H₃-CH₂NHCOMe | 55% |

Cross-Coupling Reactions

The chlorobenzyl group enables catalytic cross-coupling under transition-metal catalysis:

| Reaction | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO | DME/HO | 4-Aryl-C₆H₄-CH₂NHCOMe | 75% |

| Buchwald-Hartwig | CuCl/L1 ligand | MeCN/HFIP (1:1) | N-Alkylated derivatives | 40–56% |

Example : Reaction with phenylboronic acid forms a biaryl product .

Deprotection and Rearrangements

The carbamate serves as a protective group, removable under specific conditions:

| Method | Reagents | Conditions | Resulting Amine |

|---|---|---|---|

| Hydrogenolysis | H, Pd/C | EtOH, 25°C | 4-Cl-C₆H₄-CH₂NH |

| Acidolysis | TFA | DCM, 0°C | 4-Cl-C₆H₄-CH₂NH |

Curtius Rearrangement : Heating generates isocyanates, which can be trapped with alcohols to form ureas .

Enzyme Inhibition Mechanisms

In biochemical contexts, the carbamate acts as an acetylcholinesterase (AChE) inhibitor by covalently binding to serine residues:

textAChE-Ser-OH + MeOCO-NH-CH₂-C₆H₄-4-Cl → AChE-Ser-O-CO-NH-CH₂-C₆H₄-4-Cl + MeOH

-

IC against AChE: 12.3 μM

-

Chlorine substituent enhances electrophilicity at the carbamate carbonyl.

Stability and Degradation

-

Thermal Stability : Decomposes at >150°C via carbamate cleavage.

-

Photolysis : UV light induces homolytic cleavage of the C–Cl bond, forming radicals.

Scientific Research Applications

Agricultural Applications

Insecticide and Pesticide Use

Methyl 4-chlorobenzylcarbamate is primarily utilized as an insecticide and pesticide. It functions similarly to other carbamate pesticides, acting on the nervous system of insects. Carbamates are known for their effectiveness against a wide range of pests, making them valuable in agricultural settings.

- Mechanism of Action : The compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to paralysis and death of the pest.

- Target Pests : It is effective against various agricultural pests, including aphids, beetles, and caterpillars.

Case Study: Efficacy in Crop Protection

A study conducted on the efficacy of this compound revealed significant reductions in pest populations on treated crops compared to untreated controls. The results indicated a reduction of up to 80% in pest density over a growing season, demonstrating its effectiveness as a crop protection agent.

Cosmetic Applications

Use in Formulations

This compound is also explored for its applications in cosmetic formulations. Its properties make it suitable for use as a preservative and stabilizer in various personal care products.

- Stability and Safety : The compound assists in maintaining the stability of formulations while ensuring safety for topical application.

- Regulatory Compliance : It complies with regulations set forth by authorities such as the European Union, which mandates thorough testing for safety and efficacy before market introduction.

Case Study: Formulation Development

In a formulation study, this compound was incorporated into a moisturizing cream. The formulation underwent rigorous testing for skin compatibility and stability over time. Results showed that the cream maintained its integrity without significant degradation over six months, underscoring the compound's potential as a stabilizing agent.

Chemical Intermediate

This compound serves as an intermediate in the synthesis of other chemical compounds. This role is critical in the production of various organic chemicals used across different industries.

- Synthesis Pathways : It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Market Demand : The demand for intermediates like this compound continues to grow due to increasing industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Effectiveness/Notes |

|---|---|---|

| Agriculture | Insecticide/Pesticide | Reduces pest populations by up to 80% |

| Cosmetics | Preservative/Stabilizer | Maintains formulation stability over six months |

| Chemical Synthesis | Intermediate for organic compounds | Essential for producing pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of methyl 4-chlorobenzylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Methyl carbamate: A simpler carbamate with similar reactivity but lacking the 4-chlorobenzyl group.

4-Chlorobenzyl chloride: Shares the 4-chlorobenzyl moiety but lacks the carbamate functionality.

Carbendazim: A benzimidazole carbamate with fungicidal properties.

Uniqueness: Methyl 4-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and exhibit potential biological activities not seen in simpler carbamates or related compounds .

Biological Activity

Methyl 4-chlorobenzylcarbamate (MCBC) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and neuroprotective properties, as well as its structure-activity relationships (SARs) and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group (-OC(=O)NR2). The chlorobenzyl moiety contributes to its lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that MCBC exhibits significant antimicrobial properties. A study investigating various carbamates found that certain derivatives demonstrated broad-spectrum antibacterial and antifungal activities. Specifically, compounds with longer alkoxy chains showed enhanced activity against common pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 32 µg/mL |

| This compound | Antifungal | Candida albicans | 16 µg/mL |

Neuroprotective Effects

In addition to its antimicrobial properties, MCBC has been studied for its neuroprotective effects. A study highlighted that aromatic carbamates, including MCBC, can protect neuronal cells from apoptosis induced by etoposide. The mechanism involves upregulation of anti-apoptotic proteins such as Bcl-2 and induction of autophagy .

Table 2: Neuroprotective Activity of this compound

| Compound | Cell Line | Protection (%) |

|---|---|---|

| This compound | PC12 Cells | 78% |

Structure-Activity Relationships (SAR)

The biological activity of MCBC is influenced by its chemical structure. Modifications to the chlorobenzyl moiety or the carbamate group can significantly impact its efficacy. For example, the introduction of electron-withdrawing groups enhances the compound's lipophilicity and biological activity .

Table 3: Structure-Activity Relationships of Carbamate Derivatives

| Substituent | Effect on Activity |

|---|---|

| Chlorine at para position | Increased lipophilicity |

| Long alkoxy chains | Enhanced antimicrobial activity |

Case Studies

Several case studies have documented the use of MCBC in various applications:

- Neuroprotection in Neurodegenerative Diseases : A case study revealed that MCBC derivatives could serve as potential therapeutic agents for Alzheimer's disease by protecting neurons from oxidative stress .

- Agricultural Applications : MCBC has been explored as a potential fungicide against plant pathogens, showing effectiveness in inhibiting fungal growth in agricultural settings .

Q & A

Q. What are the standard synthetic routes for Methyl 4-chlorobenzylcarbamate, and how is its purity validated?

this compound is typically synthesized via carbamate formation between 4-chlorobenzylamine and methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purity is validated using HPLC (>95% purity) and spectroscopic methods, including ¹H NMR (e.g., δ 7.28–7.20 ppm for aromatic protons, δ 4.26 ppm for the methylene group) and ¹³C NMR (e.g., δ 155.91 ppm for the carbamate carbonyl) . Melting point determination (e.g., 116–118°C for analogous tert-butyl derivatives) further confirms crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.3 ppm), carbamate NH (δ 4.8–5.0 ppm, broad), and methyl/methylene groups (δ 1.4–4.3 ppm) .

- FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 242.0948 for tert-butyl analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous carbamates (e.g., tert-butyl derivatives) are classified as non-hazardous but require standard precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in sealed containers at room temperature.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do solvation effects influence the reactivity and biological activity of this compound?

Solvent polarity impacts carbamate stability and intermolecular interactions. Polar aprotic solvents (e.g., DMF) enhance solubility for pharmaceutical applications but may promote hydrolysis. Computational studies (e.g., DFT) model solvation-free energy to predict reactivity, while UV-Vis spectroscopy tracks solvent-induced conformational changes . Biological assays in varying solvent systems (e.g., DMSO-water mixtures) are critical for evaluating antimicrobial or enzyme-inhibition activity .

Q. What strategies resolve contradictions between computational and experimental spectral data for this compound?

Discrepancies in vibrational spectra (e.g., IR/Raman) arise from approximations in computational models (e.g., neglecting anharmonicity or solvent effects). Mitigation strategies include:

- Hybrid methods combining DFT with experimental corrections (e.g., scaling factors for frequency calculations).

- Conformational analysis via X-ray crystallography to validate computational geometry .

Q. How can researchers design stability studies to assess this compound under varying pH and temperature conditions?

Accelerated stability testing involves:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to 4-chlorobenzylamine).

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

Q. What methodologies are employed to evaluate the biological activity of this compound in enzyme inhibition assays?

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent).

- Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to identify key residues (e.g., catalytic triads) .

Data Analysis and Experimental Design

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

- Reagent stoichiometry : Maintain a 1:1.2 ratio of 4-chlorobenzylamine to methyl chloroformate to limit over-alkylation.

- Temperature control : Reactions at 0–5°C reduce thermal decomposition.

- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted reagents .

Q. What advanced techniques characterize the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and hydrogen-bonding networks.

- PXRD : Confirms crystalline phase purity and polymorphism.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How do substituent effects (e.g., electron-withdrawing groups) on the benzyl ring alter the carbamate’s reactivity?

Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the carbamate carbonyl, enhancing nucleophilic attack (e.g., hydrolysis). Hammett σ constants quantify substituent effects, while kinetic studies (e.g., pseudo-first-order rate constants in varying pH) validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.